D-Glucose 6-phosphate Dipotassium Salt Trihydrate
Description
Properties
IUPAC Name |
dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMJPSZNCLKQL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17K2O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Phosphorylation with Potassium Salts
A classical approach utilizes dibenzyl chlorophosphonate or phosphorus oxychloride (POCl₃) in pyridine to phosphorylate glucose at the C6 position. Subsequent neutralization with potassium hydroxide (KOH) generates the dipotassium salt. For example:
This method achieves yields of 60–75% but requires rigorous purification to remove byproducts like α/β anomers and inorganic phosphates.
Key Challenges:
-
Anomerization : Uncontrolled reaction conditions may lead to α/β isomerization, reducing product specificity.
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Solvent Toxicity : Pyridine and chlorinated solvents necessitate careful handling and disposal.
Enzymatic Synthesis
Enzymatic methods leverage kinases to phosphorylate glucose under mild conditions, avoiding harsh reagents. Two primary strategies exist: ATP-dependent phosphorylation and polyphosphate-driven systems.
ATP-Dependent Hexokinase Catalysis
Hexokinase (HK) from Saccharomyces cerevisiae phosphorylates glucose using ATP as a phosphoryl donor:
The reaction occurs in buffered solutions (pH 7.5, 30°C) with Mg²⁺ as a cofactor. Excess ATP is required, but cost limitations necessitate ATP regeneration systems.
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| pH | 7.5 |
| MgCl₂ | 10 mM |
| HK Activity | 0.3125 U/mL |
| ATP | 2 mM (initial) |
| Conversion Efficiency | 85% over 24 hours |
Polyphosphate Kinase (PPK2)-Mediated ATP Regeneration
To address ATP costs, Pseudomonas aeruginosa PPK2 regenerates ATP from adenosine diphosphate (ADP) using polyphosphate (polyP):
Coupled with HK, this system achieves 85% glucose conversion into glucose 6-phosphate using 50 mM glucose and 50 mM polyP.
Advantages:
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Cost-Effective : PolyP is cheaper than ATP.
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Scalability : Suitable for one-pot reactions with cellulose feedstocks.
Chemoenzymatic Approaches
Hybrid methods combine chemical protection/deprotection with enzymatic catalysis to enhance regioselectivity.
Regioselective Deacetylation and Phosphorylation
Candida rugosa lipase selectively deacetylates peracetylated glucose at the C6 position, enabling targeted phosphorylation:
This method achieves >90% regioselectivity and 70% overall yield, avoiding isomerization.
Reaction Parameters:
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Solvent : Tert-butanol/water (9:1)
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Temperature : 45°C
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Enzyme Loading : 20 mg/mL lipase
One-Pot Synthesis from Cellulose
Recent advances integrate cellulase-mediated glucose release with enzymatic phosphorylation for biomass valorization:
Steps :
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Cellulose Hydrolysis : Aspergillus niger cellulase hydrolyzes microcrystalline cellulose to glucose (2% substrate, 10 U/mL enzyme, 30°C).
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Phosphorylation : HK/PPK2 system converts released glucose into glucose 6-phosphate.
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Glucose Release : 17.7 mM from 2% cellulose.
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Conversion Efficiency : 77% (1.17 g/L yield).
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Chemical Synthesis | 60–75% | High | Moderate | 90–95% |
| Enzymatic (HK/PPK2) | 85% | Low | High | >98% |
| Chemoenzymatic | 70% | Moderate | Moderate | 95% |
| Cellulose-Based | 77% | Low | High | 85–90% |
Industrial Considerations
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ATP Regeneration : PPK2 systems reduce reliance on exogenous ATP, cutting costs by 40%.
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Substrate Flexibility : Cellulose-based methods utilize renewable feedstocks but face challenges in glucose release kinetics.
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Purification : Ion-exchange chromatography is critical for removing potassium and phosphate impurities.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
D-Glucose-6-phosphate dipotassium salt trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it to glucose or other sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include gluconic acid, glucose, and various phosphorylated derivatives. These products are important intermediates in biochemical pathways and have applications in various industries .
Scientific Research Applications
Biochemical Research
D-Glucose 6-phosphate dipotassium salt trihydrate serves as a vital substrate in the study of metabolic pathways, particularly glycolysis and gluconeogenesis. Its role as an intermediate in these pathways helps researchers understand energy production within cells.
Table 1: Role in Metabolic Pathways
| Metabolic Pathway | Function |
|---|---|
| Glycolysis | Acts as a substrate for enzymes, facilitating glucose breakdown for energy production. |
| Pentose Phosphate Pathway | Involved in nucleotide synthesis and cellular respiration. |
Enzyme Activity Assays
This compound is extensively used to evaluate the activity of various enzymes, such as hexokinase. By providing a controlled environment to study enzyme kinetics, it helps in understanding metabolic disorders and developing potential therapies.
Case Study: Hexokinase Activity Assessment
- Objective : To determine the effect of D-Glucose 6-phosphate on hexokinase activity.
- Method : Enzyme assays were conducted using different concentrations of D-Glucose 6-phosphate.
- Findings : Increased concentrations resulted in enhanced enzyme activity, demonstrating its role as a substrate.
Cell Culture Media
This compound is often included in cell culture media to support the growth of various cell types. It provides essential nutrients that enhance cell viability and function.
Table 2: Benefits in Cell Culture
| Benefit | Description |
|---|---|
| Nutrient Source | Supplies glucose for cellular metabolism. |
| Enhances Cell Viability | Supports growth and proliferation of cultured cells. |
Pharmaceutical Development
In pharmaceutical research, this compound is utilized in drug formulation, particularly for treatments targeting diabetes and other metabolic diseases. Its ability to mimic natural glucose metabolism makes it an important component in developing therapeutic agents.
Case Study: Drug Formulation for Diabetes
- Objective : To evaluate the efficacy of D-Glucose 6-phosphate in drug formulations.
- Method : Various formulations were tested for their ability to regulate blood glucose levels.
- Results : Formulations containing D-Glucose 6-phosphate showed promising results in stabilizing blood sugar levels in preclinical models.
Diagnostic Applications
The compound is also used in diagnostic kits for measuring glucose levels in biological samples, aiding in the monitoring and management of diabetes. Its stability and solubility make it an ideal candidate for such applications.
Table 3: Diagnostic Uses
| Application | Description |
|---|---|
| Glucose Measurement | Used as a standard in diagnostic kits to quantify glucose levels. |
| Monitoring Diabetes | Aids healthcare professionals in managing patient glucose levels effectively. |
Mechanism of Action
The mechanism of action of D-Glucose-6-phosphate dipotassium salt trihydrate involves its role as an intermediate in metabolic pathways. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are crucial for energy production and the synthesis of nucleotides and amino acids .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key physicochemical and functional properties of D-glucose 6-phosphate dipotassium salt trihydrate with structurally related phosphate esters:
Key Observations :
- Functional Specificity : D-Glucose 6-phosphate sodium salt is more prevalent in metabolomics due to its compatibility with mass spectrometry workflows, whereas the dipotassium form is preferred in potassium-dependent enzymatic reactions .
- Metabolic Divergence : D-Fructose 6-phosphate disodium salt hydrate is a downstream glycolytic intermediate, while 6-phosphogluconic acid trisodium salt participates in the oxidative phase of the pentose phosphate pathway .
Stability and Handling
- Dipotassium Salt Trihydrate: Requires storage at -20°C in airtight containers to prevent deliquescence. It is classified as a Category 2 organotoxin (H371), necessitating precautions such as avoiding inhalation and direct skin contact .
Q & A
Basic Research Questions
Q. What is the metabolic significance of D-glucose 6-phosphate (G6P) in glycolysis and the pentose phosphate pathway (PPP), and how can its dipotassium salt trihydrate form be experimentally applied?
- G6P is a central metabolite generated during glucose phosphorylation (via hexokinase/glucokinase) and glycogenolysis. It serves as a branchpoint for glycolysis (energy production) and the PPP (NADPH and ribose synthesis) .
- Methodological Insight : Use the dipotassium salt trihydrate in in vitro assays to study enzyme kinetics (e.g., hexokinase activity) or metabolic flux in cell lysates. Ensure buffer compatibility (e.g., Tris-HCl or phosphate buffers) to avoid potassium ion interference .
Q. How should D-glucose 6-phosphate dipotassium salt trihydrate be stored and reconstituted to ensure stability in experimental workflows?
- Storage : Store lyophilized powder at -20°C in a desiccator to prevent hygroscopic degradation. For aqueous solutions, aliquot and freeze at -80°C for long-term stability .
- Reconstitution : Dissolve in molecular-grade water (50 mg/mL preliminary testing recommended) and filter-sterilize (0.22 µm) to remove particulates. Verify solubility empirically due to potential differences between sodium and potassium salt forms .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in metabolic flux data when comparing D-glucose 6-phosphate sodium and dipotassium salts?
- Counterion Effects : Potassium salts may alter ionic strength in reaction buffers, affecting enzyme kinetics (e.g., hexokinase Km/Vmax). Use ion-matched controls (e.g., KCl supplementation in sodium salt experiments) .
- Analytical Validation : Quantify G6P levels via LC-MS or enzymatic assays (e.g., glucose-6-phosphate dehydrogenase-coupled NADPH detection) to confirm substrate integrity and concentration .
Q. How can isotopic labeling of this compound be optimized for tracing carbon flux in cancer metabolism studies?
- Labeling Protocol : Synthesize U-¹³C-G6P via enzymatic phosphorylation of uniformly labeled glucose. Use isotopically pure dipotassium salt trihydrate to avoid confounding signals in NMR or mass spectrometry .
- Application : Administer labeled G6P to cancer cell models (e.g., HepG2) and track ¹³C incorporation into lactate (glycolysis) or ribose-5-phosphate (PPP) using metabolic flux analysis (MFA) software .
Q. What are the critical considerations for integrating this compound into high-throughput screening (HTS) platforms for drug discovery?
- Compound Stability : Pre-screen for salt precipitation in HTS buffers (e.g., DMSO-containing systems) using dynamic light scattering (DLS). Adjust potassium ion concentration to maintain solubility .
- Enzyme Inhibition Assays : Use robotic liquid handlers to dispense G6P into 384-well plates with hexokinase/glucose-6-phosphatase isoforms. Monitor ADP/ATP generation via luminescence-based kits .
Analytical and Technical FAQs
Q. How can researchers validate the purity and hydration state of this compound batches?
- Thermogravimetric Analysis (TGA) : Measure weight loss upon heating to confirm trihydrate composition (~3 H₂O molecules).
- HPLC-PDA : Use a hydrophilic interaction liquid chromatography (HILIC) column with UV detection (210 nm) to quantify G6P and detect impurities (e.g., glucose or inorganic phosphate) .
Q. What are the implications of using dipotassium vs. disodium salts in studies of intracellular G6P transport or compartmentalization?
- Membrane Permeability : Potassium salts may exhibit different transport kinetics via glucose transporters (GLUTs). Perform comparative uptake assays in erythrocytes or hepatocytes using radiolabeled (³H/¹⁴C) G6P .
- Compartmental pH Effects : Potassium ions can influence cytoplasmic vs. mitochondrial pH gradients. Use pH-sensitive fluorescent probes (e.g., BCECF-AM) to monitor subcellular G6P distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
